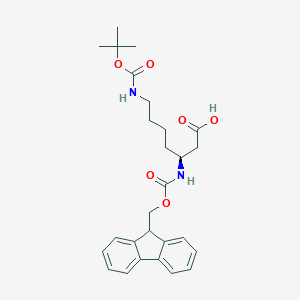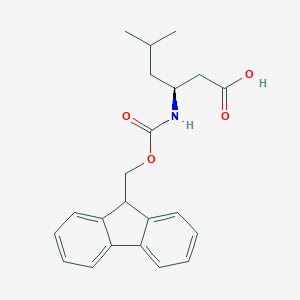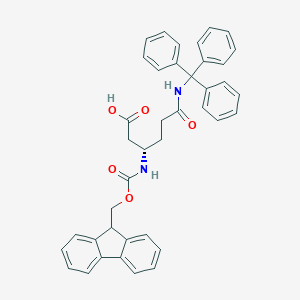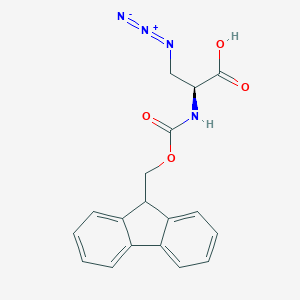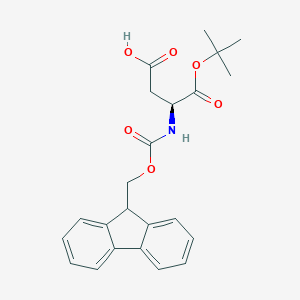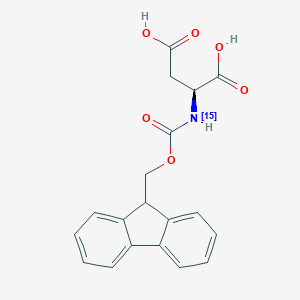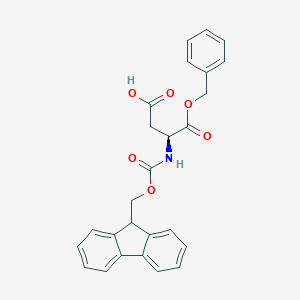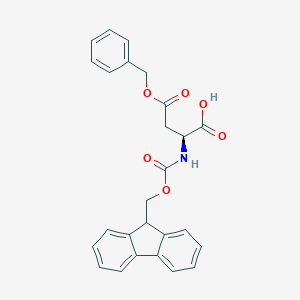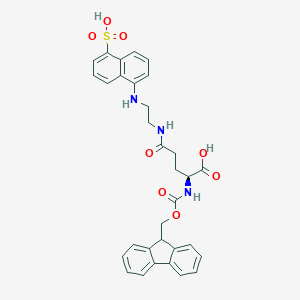
Fmoc-Glu(Edans)-OH
描述
N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺: 是一种谷氨酰胺的衍生物,谷氨酰胺是一种在多种生物过程中发挥重要作用的氨基酸。 该化合物主要用于研究领域,以其独特的结构特性而闻名,使其成为生化和药物研究中宝贵的工具 .
准备方法
合成路线和反应条件: N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺的合成涉及多个步骤。该过程通常从使用 9H-芴-9-基甲氧基羰基 (Fmoc) 基团保护 L-谷氨酰胺的氨基开始 反应条件通常需要使用有机溶剂,如二甲基亚砜 (DMSO) 和催化剂,以促进偶联反应 .
工业生产方法: 虽然该化合物的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件以确保高产率和纯度,以及实施色谱等纯化技术以分离所需产物 .
化学反应分析
反应类型: N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺可以发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以用于修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生亚砜或砜,而还原可以导致胺或醇的形成 .
科学研究应用
N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块,以及各种化学反应中的试剂。
生物学: 研究该化合物在细胞过程中的作用及其对细胞代谢的潜在影响。
医药: 正在进行的研究探索其潜在的治疗应用,包括用作药物前体或在药物递送系统中的应用。
作用机理
N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以调节酶和受体的活性,影响各种生化途径。 例如,它可以抑制或激活参与氨基酸代谢的某些酶,从而影响细胞功能 .
作用机制
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-(2-((5-sulfonaphthalen-1-yl)amino)ethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .
相似化合物的比较
类似化合物:
- N2-(((9H-芴-9-基)甲氧基)羰基)-N5,N5-二甲基-L-谷氨酰胺
- N2-(((9H-芴-9-基)甲氧基)羰基)-N6-((4-甲氧基苯基)(二苯基)甲基)-L-赖氨酸
- N2-(((9H-芴-9-基)甲氧基)羰基)-2-甲氧基-L-苯丙氨酸
独特性: N2-(((9H-芴-9-基)甲氧基)羰基)-N2-(2-((5-磺基萘-1-基)氨基)乙基)-L-谷氨酰胺因其官能团的独特组合而脱颖而出,这些官能团赋予了特定的化学和生物学特性。 这使其在需要精确调节生化途径的研究环境中特别有用 .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLYODKLGEPPX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373217 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193475-66-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







